molecular formula C13H16BrClN2O B6629869 3-bromo-4-chloro-N-(2-pyrrolidin-1-ylethyl)benzamide

3-bromo-4-chloro-N-(2-pyrrolidin-1-ylethyl)benzamide

Cat. No. B6629869
M. Wt: 331.63 g/mol
InChI Key: PGAXNESBNTWWKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-4-chloro-N-(2-pyrrolidin-1-ylethyl)benzamide is a chemical compound that has gained significant attention in scientific research. It belongs to the class of benzamides and is known for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 3-bromo-4-chloro-N-(2-pyrrolidin-1-ylethyl)benzamide is not fully understood. However, it is believed to work by inhibiting specific enzymes and proteins that are involved in the growth and proliferation of cancer cells. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-4-chloro-N-(2-pyrrolidin-1-ylethyl)benzamide can induce apoptosis (programmed cell death) in cancer cells. It also has been found to inhibit the migration and invasion of cancer cells. In addition, it has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 3-bromo-4-chloro-N-(2-pyrrolidin-1-ylethyl)benzamide in lab experiments is its potential therapeutic applications. It has been found to be effective in inhibiting the growth of cancer cells and treating inflammatory disorders. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on 3-bromo-4-chloro-N-(2-pyrrolidin-1-ylethyl)benzamide. One direction is to further investigate its mechanism of action to better understand how it works and how it can be optimized for therapeutic use. Another direction is to explore its potential use in combination with other drugs to enhance its anticancer and anti-inflammatory effects. Additionally, more studies are needed to evaluate its safety and efficacy in animal models and clinical trials.

Synthesis Methods

The synthesis of 3-bromo-4-chloro-N-(2-pyrrolidin-1-ylethyl)benzamide involves the reaction of 3-bromo-4-chlorobenzoyl chloride with 2-pyrrolidin-1-ylethylamine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired compound in good yield.

Scientific Research Applications

Studies have shown that 3-bromo-4-chloro-N-(2-pyrrolidin-1-ylethyl)benzamide has potential therapeutic applications. It has been found to have anticancer properties and can inhibit the growth of cancer cells. It also has anti-inflammatory properties and can be used to treat inflammatory disorders such as arthritis. Additionally, it has shown promise in treating neurological disorders such as Parkinson's disease.

properties

IUPAC Name

3-bromo-4-chloro-N-(2-pyrrolidin-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrClN2O/c14-11-9-10(3-4-12(11)15)13(18)16-5-8-17-6-1-2-7-17/h3-4,9H,1-2,5-8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAXNESBNTWWKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCNC(=O)C2=CC(=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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